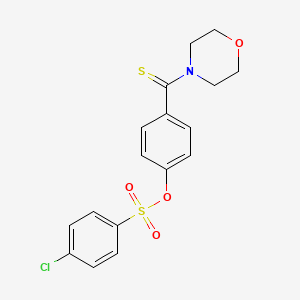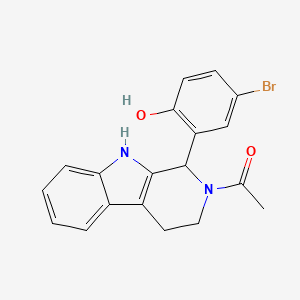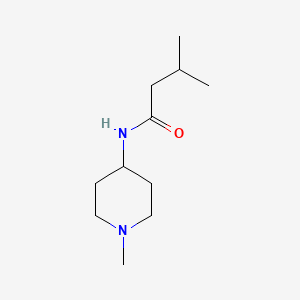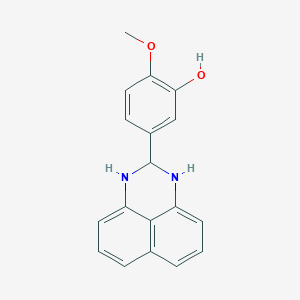
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate, also known as D609, is a chemical compound that has been widely used in scientific research for its various pharmacological properties. This compound is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that plays a crucial role in various cellular processes.
Mechanism of Action
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate exerts its pharmacological effects by inhibiting PC-PLC, which is involved in the cleavage of phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine. DAG is a signaling molecule that activates protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PC-PLC, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate reduces the production of DAG and downstream activation of PKC, leading to various physiological effects.
Biochemical and Physiological Effects:
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, reduction of inflammation, and improvement of cognitive function. These effects are mediated by the inhibition of PC-PLC and downstream signaling pathways.
Advantages and Limitations for Lab Experiments
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has several advantages for lab experiments, including its potent inhibitory effects on PC-PLC, its broad range of therapeutic applications, and its relatively low toxicity. However, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate also has some limitations, including its low solubility in water and its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the research of 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of dosing and delivery methods. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate and to identify potential off-target effects. Overall, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has great potential as a therapeutic agent for various diseases and warrants further investigation.
Synthesis Methods
The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(morpholin-4-yl)thiophenol in the presence of a base. The resulting product is then treated with sodium hydroxide to yield 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate.
Scientific Research Applications
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been found to protect against ischemia-reperfusion injury and reduce myocardial infarction size. In neurological research, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been shown to improve cognitive function and protect against neurodegenerative diseases.
properties
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S2/c18-14-3-7-16(8-4-14)25(20,21)23-15-5-1-13(2-6-15)17(24)19-9-11-22-12-10-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDUGIPQHGPERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4894616.png)
![2-{3-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4894622.png)

![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4894639.png)
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B4894647.png)


![N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine](/img/structure/B4894671.png)
![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)
![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)
![1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate](/img/structure/B4894723.png)
![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)